Tert-butyldimethyl2-nitrophenoxysilane is a silane compound with a complex structure that includes a tert-butyl group, dimethyl groups, and a nitrophenoxy moiety. This compound is classified as an organosilicon compound, which are compounds featuring silicon atoms bonded to carbon-containing groups. Organosilicon compounds have gained attention due to their diverse applications in materials science, electronics, and biochemistry.
The synthesis of tert-butyldimethyl2-nitrophenoxysilane typically involves the reaction of a suitable silylating agent with a phenolic compound. A common method includes the use of tert-butyldimethylchlorosilane in the presence of a base to facilitate the nucleophilic substitution reaction with 2-methyl-4-nitrophenol. The technical details of this process can vary based on the desired purity and yield, but generally include:
The molecular structure of tert-butyldimethyl2-nitrophenoxysilane can be described by its molecular formula and molecular weight of 267.40 g/mol. The structure features:
The InChI key for this compound is FKFFPEOTEXWWFC-UHFFFAOYSA-N, and its SMILES representation is CC1=C(C=CC(=C1)[N+](=O)[O-])O[Si](C)(C)C(C)(C)C.
Tert-butyldimethyl2-nitrophenoxysilane can participate in various chemical reactions typical of organosilanes:
The mechanism of action for tert-butyldimethyl2-nitrophenoxysilane primarily involves its ability to form siloxane bonds through condensation reactions or to act as a silylating agent in organic synthesis. The process typically follows these steps:
Tert-butyldimethyl2-nitrophenoxysilane exhibits several notable physical and chemical properties:
Tert-butyldimethyl2-nitrophenoxysilane finds applications across various scientific fields:
This compound's unique structural features and reactivity profile make it valuable for ongoing research and development in both academic and industrial contexts.
CAS No.: 23289-02-3
CAS No.: 104332-28-7
CAS No.: 1976-85-8
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.: 142674-35-9